molecular formula C18H17N3O4S B3696823 4-{[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}morpholine

4-{[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}morpholine

Cat. No.: B3696823
M. Wt: 371.4 g/mol
InChI Key: CIUZPRBHABBRRV-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions. For example, they can undergo an annulation reaction, followed by desulfurization/intramolecular rearrangement, and give a maximum of 94% yield .

Mechanism of Action

While the specific mechanism of action for “4-{[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}morpholine” is not known, oxadiazoles in general have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.

Future Directions

Oxadiazoles are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . They continue to be a promising scaffold in medicinal chemistry , and ongoing research is likely to uncover new applications and synthesis methods for these versatile compounds.

Properties

IUPAC Name

4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-26(23,21-9-11-24-12-10-21)16-8-4-7-15(13-16)18-20-19-17(25-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUZPRBHABBRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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